N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylmethylidene group, a propoxyphenyl group, and a pyrazole ring. Its molecular formula is C25H21N3O2, and it has a molecular weight of 395.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-propoxyphenyl)methylideneamino]naphthalene-1-carboxamide
- N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives
Uniqueness
N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-2-14-30-20-12-10-18(11-13-20)22-15-23(27-26-22)24(29)28-25-16-19-8-5-7-17-6-3-4-9-21(17)19/h3-13,15-16H,2,14H2,1H3,(H,26,27)(H,28,29)/b25-16+ |
InChI Key |
QCMRPWFKDOQGJR-PCLIKHOPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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